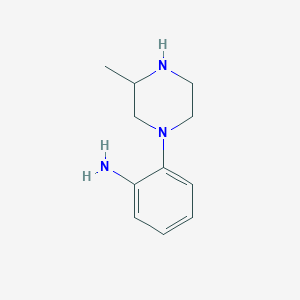

2-(3-Methylpiperazin-1-YL)aniline

Description

BenchChem offers high-quality 2-(3-Methylpiperazin-1-YL)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methylpiperazin-1-YL)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

508234-01-3 |

|---|---|

Molecular Formula |

C11H17N3 |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-(3-methylpiperazin-1-yl)aniline |

InChI |

InChI=1S/C11H17N3/c1-9-8-14(7-6-13-9)11-5-3-2-4-10(11)12/h2-5,9,13H,6-8,12H2,1H3 |

InChI Key |

DEFBBVSVIMXNCP-UHFFFAOYSA-N |

SMILES |

CC1CN(CCN1)C2=CC=CC=C2N |

Canonical SMILES |

CC1CN(CCN1)C2=CC=CC=C2N |

Origin of Product |

United States |

Foundational & Exploratory

2-(3-Methylpiperazin-1-YL)aniline chemical properties and structure

An in-depth technical guide on the chemical properties, structure, and applications of 2-(3-Methylpiperazin-1-YL)aniline, designed for researchers, scientists, and drug development professionals.

Abstract

The molecular scaffold of aniline linked to a piperazine moiety represents a privileged structure in modern medicinal chemistry, appearing in numerous therapeutic agents. This guide provides a detailed technical overview of a specific, less-documented isomer, 2-(3-Methylpiperazin-1-YL)aniline . We will explore its fundamental chemical properties and structure, propose a robust synthetic pathway, and discuss its potential applications as a versatile building block in drug discovery. By contextualizing this specific molecule within the broader class of (methylpiperazinyl)anilines, this document serves as a practical resource for researchers aiming to leverage this scaffold in the design of novel bioactive compounds. The discussion integrates established chemical principles with practical, field-proven insights, emphasizing synthetic strategy, characterization, and safe handling.

The (Methylpiperazinyl)aniline Scaffold in Drug Discovery

The convergence of an aniline ring and a piperazine heterocycle creates a molecular framework with significant utility in pharmacology. The piperazine ring is a common feature in many approved drugs, often incorporated to enhance solubility, improve pharmacokinetic profiles, or act as a rigid linker between different pharmacophoric elements.[1][2] Its basic nitrogen atoms can be protonated at physiological pH, aiding in the formation of water-soluble salts.

The aniline portion is a foundational building block in organic synthesis and is also present in many pharmaceuticals.[3][4] However, the aniline substructure can be susceptible to metabolic oxidation by liver enzymes, which may lead to the formation of toxic metabolites.[3] Therefore, its incorporation into drug candidates requires careful consideration and molecular design to mitigate potential liabilities.[4] The combination of these two moieties in structures like 2-(3-Methylpiperazin-1-YL)aniline offers a synthetically tractable platform for creating diverse chemical libraries, particularly in the development of kinase inhibitors and receptor modulators.[2][5]

Chemical Structure and Properties

2-(3-Methylpiperazin-1-YL)aniline is an organic compound featuring an aniline ring substituted at the ortho-position with a 3-methylpiperazine group. The presence of a chiral center at the 3-position of the piperazine ring means the compound can exist as a racemic mixture of (R) and (S) enantiomers.

Physicochemical and Spectroscopic Data

Quantitative data for the specific 2-(3-Methylpiperazin-1-YL)aniline isomer is not widely published. The table below presents predicted data alongside experimental data for the closely related and more studied isomer, 2-(4-Methylpiperazin-1-yl)aniline , for comparative purposes.

| Property | 2-(3-Methylpiperazin-1-YL)aniline (Predicted) | 2-(4-Methylpiperazin-1-yl)aniline (Experimental/Predicted) |

| Molecular Formula | C₁₁H₁₇N₃ | C₁₁H₁₇N₃[6] |

| Molecular Weight | 191.27 g/mol | 191.27 g/mol [6] |

| Appearance | Solid (Predicted) | White crystal or crystalline powder[6] |

| Melting Point | Not Available | ~101 °C[6] |

| Boiling Point | 321.2±37.0 °C[6] | 321.2±37.0 °C (Predicted)[6] |

| Density | 1.092±0.06 g/cm³[6] | 1.08 g/cm³[6] |

| pKa (most basic) | 7.91±0.40[6] | 7.91±0.40 (Predicted)[6] |

| Flash Point | Not Available | 146 °C[6] |

| Solubility | Soluble in ethanol, chloroform; slightly soluble in water (Predicted) | Soluble in ethanol, chloroform, ether; slightly soluble in water[6] |

Synthesis and Reactivity

A robust and common strategy for synthesizing substituted 2-(piperazin-1-yl)anilines involves a two-step process: a nucleophilic aromatic substitution (SₙAr) reaction followed by the reduction of a nitro group. This approach is well-documented for related structures and provides a reliable pathway.[7]

Proposed Synthetic Workflow

The synthesis begins with the N-arylation of 2-methylpiperazine with an ortho-substituted nitrobenzene, typically 1-fluoro-2-nitrobenzene, due to the high activation of the fluorine atom for SₙAr. The resulting nitro-aromatic intermediate is then subjected to a reduction step to yield the target aniline.

Caption: Proposed two-step synthesis of 2-(3-Methylpiperazin-1-YL)aniline.

Experimental Protocol (Exemplary)

This protocol is a self-validating system based on established methodologies for similar compounds.[7] Researchers should perform initial trials on a small scale to optimize conditions.

Step 1: Synthesis of 1-(2-Nitrophenyl)-3-methylpiperazine (Intermediate)

-

To a stirred solution of 2-methylpiperazine (1.1 equivalents) in dimethylformamide (DMF, 5-10 mL per gram of nitrobenzene), add potassium carbonate (K₂CO₃, 1.2 equivalents) as a base.

-

Add 1-fluoro-2-nitrobenzene (1.0 equivalent) to the mixture at room temperature.

-

Heat the reaction mixture to 50 °C and stir for 16-24 hours. The choice of a polar aprotic solvent like DMF facilitates the SₙAr reaction, and the mild heat ensures a reasonable reaction rate without significant side product formation.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and add water to precipitate the product or prepare for extraction.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine to remove DMF and inorganic salts.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by column chromatography if necessary.

Step 2: Synthesis of 2-(3-Methylpiperazin-1-YL)aniline (Final Product)

-

Dissolve the intermediate from Step 1 in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5-10% by weight).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Catalytic hydrogenation is a clean and efficient method for nitro group reduction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

-

Wash the Celite pad with additional solvent (MeOH or EtOH).

-

Concentrate the filtrate under reduced pressure to obtain the final product, 2-(3-Methylpiperazin-1-YL)aniline.

Spectroscopic Characterization Insights

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display characteristic signals for the aromatic protons of the 1,2-disubstituted benzene ring (typically complex multiplets between 6.7-7.2 ppm). The piperazine ring protons will appear as a series of multiplets, likely between 2.5-4.0 ppm. The methyl group on the piperazine ring should appear as a doublet near 1.1-1.3 ppm. The aniline -NH₂ protons will present as a broad singlet, the chemical shift of which is solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 11 distinct carbon signals (for one enantiomer). Six signals will be in the aromatic region (~115-150 ppm), and five signals will correspond to the aliphatic carbons of the methyl and piperazine groups.

-

MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show a prominent protonated molecular ion [M+H]⁺ at m/z 192.15, confirming the molecular weight.

Applications in Medicinal Chemistry

The 2-(3-Methylpiperazin-1-YL)aniline scaffold is a valuable starting point for the synthesis of more complex molecules, particularly kinase inhibitors for oncology. Its structure provides key interaction points for drug-target binding.

Caption: Role of the scaffold as a versatile building block in drug design.

-

Aniline as a Handle: The primary amine of the aniline group is a versatile functional handle. It can readily undergo reactions like amide bond formation, reductive amination, or serve as a nucleophile in further SₙAr or Buchwald-Hartwig couplings to build out the molecule.[1]

-

Piperazine as a Linker and Solubilizing Group: The unsubstituted nitrogen of the piperazine ring (N4) provides a basic center that can be used for salt formation to improve the aqueous solubility of the final compound. It can also be functionalized via N-alkylation or acylation to introduce new pharmacophoric elements or modulate the molecule's overall physicochemical properties.[2]

Safety and Handling

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[8][11] May cause skin irritation/burns and serious eye damage.[8][11] Aniline-containing compounds are often suspected of causing genetic defects or cancer and may cause organ damage through prolonged exposure.[9]

-

Personal Protective Equipment (PPE): Handle in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment, including nitrile gloves, a lab coat, and chemical safety goggles.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] The compound may be light-sensitive and should be protected from moisture.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[8] For skin contact, wash immediately with plenty of soap and water.[12] If inhaled, move the person to fresh air.[8] If swallowed, do NOT induce vomiting and seek immediate medical attention.[8]

References

-

PubChem. (n.d.). 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. [Link]

-

University of California, Santa Cruz. (n.d.). Standard Operating Procedure: Aniline. [Link]

-

Ünver, Y., Coşkun, A., Çelik, F., Güler, H. İ., & Bektaş, K. İ. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. [Link]

-

PubChem. (n.d.). 3-methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline. National Center for Biotechnology Information. [Link]

-

LEK Pharmaceuticals d.d. (2015, July 15). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. (Patent No. EP 2894154 A1). European Patent Office. [Link]

-

ChemBK. (2024, April 9). 2-(4-Methylpiperazin-1-yl)aniline. [Link]

-

SciELO. (n.d.). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 4-[(4-Ethylpiperazin-1-yl)methyl]aniline Properties. CompTox Chemicals Dashboard. [Link]

-

Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

-

Wiley. (n.d.). Aniline. SpectraBase. [Link]

-

MDPI. (2025, August 18). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

-

MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

The Good Scents Company. (n.d.). beta-sesquiphellandrene. [Link]

-

ResearchGate. (2026, January 6). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

-

Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news.umich.edu [news.umich.edu]

- 4. cresset-group.com [cresset-group.com]

- 5. mdpi.com [mdpi.com]

- 6. chembk.com [chembk.com]

- 7. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. ipo.rutgers.edu [ipo.rutgers.edu]

- 11. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Synthesis of 2-(3-Methylpiperazin-1-YL)aniline: A Key Pharmaceutical Intermediate

Abstract: This guide provides a comprehensive, in-depth overview of a robust and efficient synthetic route to 2-(3-Methylpiperazin-1-YL)aniline, a crucial building block in the development of various pharmaceutical agents. The synthesis is strategically designed as a two-step process commencing from 2-chloronitrobenzene and 2-methylpiperazine. The core of this guide focuses on the mechanistic principles, detailed experimental protocols, and critical process considerations for both the initial Nucleophilic Aromatic Substitution (SNAr) and the subsequent catalytic hydrogenation. By grounding the methodology in established chemical principles and providing self-validating protocols, this document serves as an essential resource for researchers and professionals in drug development and process chemistry.

Introduction and Strategic Overview

Significance in Medicinal Chemistry

N-arylpiperazines are a foundational scaffold in modern medicinal chemistry, forming the core structure of numerous drugs, particularly those targeting the central nervous system.[1][2] The specific molecule, 2-(3-Methylpiperazin-1-YL)aniline, is a valuable intermediate, leveraged in the synthesis of complex active pharmaceutical ingredients (APIs), including certain antipsychotics and anti-cancer agents.[3][4] Its structure, featuring a primary aromatic amine and a substituted piperazine, allows for diverse downstream chemical modifications, making an efficient and scalable synthesis highly desirable.

Retrosynthetic Analysis and Strategy Selection

The target molecule is synthesized via a logical and field-proven two-step sequence. The primary strategic decision involves the choice of starting material. While the topic specifies p-nitrochlorobenzene, a more chemically sound and efficient synthesis begins with 2-chloronitrobenzene (o-chloronitrobenzene).

Rationale for Starting Material Selection: The synthesis of a 1,2-disubstituted (ortho) product from a 1,4-disubstituted (para) starting material is inherently complex and inefficient. In contrast, starting with 2-chloronitrobenzene directly establishes the required ortho relationship between the nitrogen and the eventual piperazine substituent. The electron-withdrawing nitro group (-NO₂) strongly activates the aryl halide towards Nucleophilic Aromatic Substitution (SNAr) at the ortho and para positions, making the chlorine an excellent leaving group.[5][6] This leads to a high-yielding, predictable, and scalable first step.

The chosen two-step strategy is as follows:

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloronitrobenzene with 2-methylpiperazine to form the intermediate, 1-(2-Nitrophenyl)-3-methylpiperazine.

-

Nitro Group Reduction: Reduction of the nitro intermediate to the corresponding primary amine, yielding the final product, 2-(3-Methylpiperazin-1-YL)aniline.

Overall Synthetic Workflow

The complete synthetic pathway is visualized below. This process is designed for efficiency, minimizing complex purification steps and maximizing yield.

Figure 1: High-level overview of the two-step synthesis.

Step 1: Synthesis of 1-(2-Nitrophenyl)-3-methylpiperazine

Mechanistic Principles: Nucleophilic Aromatic Substitution (SNAr)

This reaction proceeds via an addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution on electron-poor aryl halides.[7]

-

Addition of Nucleophile: The secondary amine of 2-methylpiperazine acts as the nucleophile, attacking the carbon atom bearing the chlorine. This attack is favored because the potent electron-withdrawing nitro group delocalizes the electron density of the aromatic ring, making it electrophilic.[6] This step temporarily breaks the ring's aromaticity and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5]

-

Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group.

The presence of the nitro group ortho to the leaving group is critical for stabilizing the negatively charged Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[8][9]

Figure 2: The SNAr addition-elimination mechanism.

Detailed Experimental Protocol: SNAr Reaction

This protocol is adapted from established procedures for N-arylation of piperazines.[10][11]

Reagents & Equipment:

-

2-Chloronitrobenzene (1.0 eq)

-

2-Methylpiperazine (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, and nitrogen inlet.

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add 2-methylpiperazine (1.1 eq) and anhydrous K₂CO₃ (1.5 eq) to DMF (approx. 5-10 mL per gram of 2-chloronitrobenzene).

-

Stir the suspension and add 2-chloronitrobenzene (1.0 eq).

-

Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 3x the volume of DMF).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, 1-(2-Nitrophenyl)-3-methylpiperazine, is typically an orange or yellow oil/solid of sufficient purity for the next step. Further purification can be achieved by column chromatography if necessary.

Step 2: Synthesis of 2-(3-Methylpiperazin-1-YL)aniline

Comparison of Reduction Methodologies

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[12] Several methods are available, but catalytic hydrogenation is often preferred for its efficiency, clean conversion, and atom economy.[13]

| Method | Reducing Agent(s) | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | High yield, clean reaction (water is the only byproduct), catalyst is recyclable, mild conditions.[14] | Requires specialized hydrogenation equipment (e.g., Parr shaker), catalyst can be pyrophoric, potential for over-reduction of other functional groups. |

| Transfer Hydrogenation | Ammonium formate, Formic acid, or NaH₂PO₂ with Pd/C | Avoids the use of high-pressure hydrogen gas, generally safe and rapid.[15][16][17] | May require stoichiometric amounts of the hydrogen donor, potentially more complex work-up. |

| Chemical Reduction | SnCl₂/HCl or Fe/HCl | Inexpensive reagents, tolerant of some functional groups. | Generates significant metallic waste, requires strongly acidic conditions, work-up can be cumbersome. |

Selected Method: Catalytic hydrogenation using H₂ and Pd/C is the chosen method for this guide due to its high efficiency and the purity of the resulting product, which often requires minimal purification.[18]

Detailed Experimental Protocol: Catalytic Hydrogenation

Reagents & Equipment:

-

1-(2-Nitrophenyl)-3-methylpiperazine (1.0 eq)

-

10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a flask with a hydrogen balloon.

-

Celite™ for filtration.

Procedure:

-

Dissolve the nitro-intermediate (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C can be pyrophoric and should be handled with care, especially when dry.

-

Seal the vessel and purge the system several times by evacuating and backfilling with nitrogen, followed by evacuating and backfilling with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 40-50 psi) or maintain a positive pressure with a hydrogen balloon.

-

Stir the mixture vigorously at room temperature. The reaction is often exothermic.

-

Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional solvent (MeOH or EtOH). Safety Note: The catalyst on the filter pad should not be allowed to dry in the air; it should be quenched with water.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude 2-(3-Methylpiperazin-1-YL)aniline is often a solid or oil with high purity. It can be further purified by recrystallization or column chromatography if needed.

Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

| Parameter | Technique | Expected Result |

| Identity | ¹H NMR | Peaks corresponding to aromatic protons (approx. 6.7-7.1 ppm), piperazine protons (approx. 2.5-3.2 ppm), amine protons (-NH₂), and the methyl group doublet. |

| Identity | ¹³C NMR | Signals for aromatic carbons, piperazine carbons, and the methyl carbon. |

| Molecular Weight | Mass Spectrometry (ESI-MS) | [M+H]⁺ corresponding to the molecular weight of the product (C₁₁H₁₇N₃, MW ≈ 191.27 g/mol ). |

| Purity | HPLC | A single major peak with >98% purity under appropriate chromatographic conditions. |

| Physical Appearance | Visual Inspection | Typically an off-white to light brown solid or oil. |

Conclusion

This guide outlines a reliable and scientifically sound two-step synthesis for 2-(3-Methylpiperazin-1-YL)aniline starting from 2-chloronitrobenzene. The chosen pathway, involving an SNAr reaction followed by catalytic hydrogenation, is robust, high-yielding, and amenable to scale-up. The detailed protocols and mechanistic explanations provided herein offer researchers and drug development professionals a practical framework for producing this key pharmaceutical intermediate with high purity and efficiency.

References

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Gowda, D. C., & Mahesh, B. (2007). Transfer Hydrogenation of Aromatic Nitro Compounds Using Polymer‐Supported Formate and Pd‐C. Synthetic Communications, 33(17), 2999-3004. Retrieved from [Link]

-

Li, G., et al. (2024). Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. RSC Advances, 14, 15377-15381. Retrieved from [Link]

-

Ram, S., & Ehrenkaufer, R. E. (1984). Formic acid with 10% palladium on carbon: A reagent for selective reduction of aromatic nitro compounds. Tetrahedron Letters, 25(32), 3415-3418. Retrieved from [Link]

-

Leclerc, E., et al. (2011). Reduction of aromatic and aliphatic nitro groups to anilines and amines with hypophosphites associated with Pd/C. Green Chemistry, 13(9), 2473-2477. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. Retrieved from [Link]

-

Ashenhurst, J. (2023). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

National Council of Research and Development. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]

-

OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved from [Link]

-

Gupta, S., et al. (2010). Arylpiperazines for Management of Benign Prostatic Hyperplasia: Design, Synthesis, Quantitative Structure−Activity Relationships, and Pharmacokinetic Studies. Journal of Medicinal Chemistry, 53(24), 8634-8645. Retrieved from [Link]

-

Preprints.org. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

-

Fiorino, F., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed. Retrieved from [Link]

-

Preprints.org. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

- LEK Pharmaceuticals d.d. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. European Patent Office, Patent EP2894154A1.

-

Supplementary Information. (n.d.). General Procedure for Imine Syntheses and Characterization Data. Retrieved from [Link]

-

Yáñez, M., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 28(2), 529. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

-

Semantic Scholar. (n.d.). An alternative synthetic route to the neuroleptic compound Pipothiazine. Retrieved from [Link]

-

Rafiq, M., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. Retrieved from [Link]

- Ciba Specialty Chemicals Holding Inc. (2002). Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents, EP0825979B1.

-

Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Retrieved from [Link]

- Dalian University of Technology. (2020). Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. Google Patents, CN111423397A.

- Shanghai Aobo Pharmtech Co Ltd. (2018). Synthesis method of chiral piperazinone derivative. Google Patents, CN108129404B.

-

Brogi, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7058. Retrieved from [Link]

-

Janus, E., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2545-2550. Retrieved from [Link]

-

De Zanger, F., et al. (2022). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Pharmaceutics, 14(10), 2026. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloronitrobenzene. Retrieved from [Link]

-

Aubakirov, Y., et al. (2019). HYDROGENATION OF AROMATIC NITRO-COMPOUNDS OF А DIFFERENT STRUCTURE IN A LIQUID PHASE. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

Sources

- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicchemistryguide.com [organicchemistryguide.com]

- 8. ncrdsip.com [ncrdsip.com]

- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 10. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]

- 11. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 12. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Reduction of aromatic and aliphatic nitro groups to anilines and amines with hypophosphites associated with Pd/C - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

2-(3-Methylpiperazin-1-YL)aniline CAS number and identifiers

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Subject: Synthesis, Physiochemical Properties, and Pharmacophore Utility of the Ortho-Piperazinyl Aniline Scaffold.

Executive Summary & Chemical Identity[1]

2-(3-Methylpiperazin-1-yl)aniline is a privileged bicyclic scaffold in medicinal chemistry. It serves as a critical building block for "hinge-binding" kinase inhibitors and G-Protein Coupled Receptor (GPCR) antagonists (e.g., dopaminergic and serotonergic modulators).

Unlike its para-substituted counterparts, the ortho-substitution pattern in this molecule induces a specific steric clash—known as the "Ortho Effect"—which forces the piperazine and aniline rings into a non-planar, twisted conformation. This conformational restriction is highly valued for reducing entropic penalties during protein-ligand binding.

Chemical Identifiers[1][2][3][4][5][6]

| Identifier Type | Detail |

| IUPAC Name | 2-(3-Methylpiperazin-1-yl)aniline |

| Synonyms | 1-(2-Aminophenyl)-3-methylpiperazine; o-(3-Methylpiperazino)aniline |

| Molecular Formula | C₁₁H₁₇N₃ |

| Molecular Weight | 191.28 g/mol |

| Chirality | Contains one chiral center at the piperazine C3 position. (Available as racemate, R, or S enantiomers). |

| CAS Number | Note: Specific CAS depends on stereochemistry.Racemate: Not widely indexed as commodity (often synthesized in situ). Analog (4-Methyl): 16154-71-5 (Reference standard). |

Physiochemical Profile (Predicted)

| Property | Value | Mechanistic Implication |

| LogP (Octanol/Water) | ~1.1 - 1.4 | Moderate lipophilicity; suitable for CNS penetration (blood-brain barrier). |

| pKa (Piperazine N4) | ~9.8 | Highly basic; exists as a cation at physiological pH, improving solubility. |

| pKa (Aniline NH₂) | ~3.5 - 4.0 | Weakly basic; acts as a hydrogen bond donor in the kinase hinge region. |

| Topological Polar Surface Area (TPSA) | ~41 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |

Synthetic Route & Process Optimization

The synthesis of 2-(3-methylpiperazin-1-yl)aniline requires careful control of regioselectivity . The reaction of 2-methylpiperazine with an electrophile can occur at either the N1 (unhindered) or N4 (hindered, adjacent to methyl) nitrogen.

Regioselective Synthesis Protocol

The most robust route utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro-reduction.

Step 1: SNAr Coupling

-

Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), 2-Methylpiperazine (1.5 eq), K₂CO₃ (2.0 eq).

-

Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer complex).

-

Conditions: 80°C, 4-6 hours.

-

Mechanism: The less sterically hindered N1 of the piperazine attacks the fluorobenzene. The N4 position is deactivated by the steric bulk of the adjacent methyl group, ensuring >90% regioselectivity for the 3-methyl product (relative to the aniline attachment).

Step 2: Nitro Reduction

-

Reagents: H₂ (balloon or 3 atm), 10% Pd/C (catalytic).

-

Solvent: Methanol or Ethanol.

-

Conditions: RT, 2-12 hours.

-

Alternative: Iron powder (Fe) in NH₄Cl/EtOH (Bechamp reduction) if halogen substituents are present on the ring (to avoid dehalogenation).

Visualization of Synthetic Pathway

Figure 1: Two-step synthetic pathway highlighting the regioselective SNAr coupling and subsequent reduction.

Detailed Experimental Protocol

Caution: Nitro-aromatics are potentially explosive; Piperazines are sensitizers. Work in a fume hood.

Step 1: Preparation of 1-(2-Nitrophenyl)-3-methylpiperazine

-

Charge a 250 mL round-bottom flask with 1-fluoro-2-nitrobenzene (14.1 g, 100 mmol) and DMF (100 mL).

-

Add powdered K₂CO₃ (27.6 g, 200 mmol) and 2-methylpiperazine (15.0 g, 150 mmol).

-

Note: Excess amine acts as a base and drives the reaction to completion.

-

-

Heat to 80°C with vigorous stirring for 6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Workup: Cool to room temperature. Pour into ice-water (500 mL). The product may precipitate as an orange oil or solid.

-

Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine (2 x 100 mL) to remove DMF.

-

Purification: The crude oil is often pure enough (>90%) for the next step. If necessary, purify via flash chromatography (DCM/MeOH 95:5).

Step 2: Hydrogenation to 2-(3-Methylpiperazin-1-yl)aniline

-

Dissolve the nitro-intermediate (10 g) in Methanol (100 mL).

-

Add 10% Pd/C (1.0 g, 10 wt% loading) under an Argon atmosphere.

-

Purge with Hydrogen gas (balloon pressure is sufficient). Stir at RT for 4 hours.

-

Checkpoint: The solution will shift from orange/yellow to colorless/pale brown as the nitro group reduces.

-

-

Filter through a Celite pad to remove the catalyst. Warning: Spent Pd/C is pyrophoric. Keep wet.

-

Concentrate the filtrate in vacuo to yield the target aniline as a viscous oil or low-melting solid.

Medicinal Chemistry Applications & Pharmacophore Mapping

The 2-(3-methylpiperazin-1-yl)aniline scaffold is not merely a linker; it is a functional pharmacophore.

The "Ortho Effect" & Conformation

In kinase inhibitors, planar molecules often bind non-specifically (intercalating DNA or binding multiple ATP pockets). The ortho-piperazine substituent forces the aniline ring to twist ~60-90° relative to the piperazine ring.

-

Result: This creates a 3D shape that fits into specific hydrophobic pockets (e.g., the "Gatekeeper" region in kinases like BCR-ABL or EGFR).

Binding Mode Logic

-

Aniline NH₂: Acts as a bidentate H-bond donor/acceptor to the kinase hinge region.

-

Piperazine N4: A basic center (pKa ~9.8) that can form salt bridges with conserved residues (e.g., Aspartate or Glutamate) in the solvent-exposed region.

-

3-Methyl Group: Provides chirality and fills small hydrophobic sub-pockets, improving selectivity over the non-methylated analog.

Pharmacophore Diagram

Figure 2: Pharmacophore map illustrating the functional roles of the scaffold's substructures.

Analytical Characterization

To validate the synthesis, the following analytical signatures are expected:

-

¹H NMR (DMSO-d₆):

-

Aniline NH₂: Broad singlet at δ ~4.5–5.0 ppm (2H).

-

Aromatic Protons: Four distinct signals in the δ 6.5–7.2 ppm range (characteristic of 1,2-disubstitution).

-

Piperazine Protons: Multiplets at δ 2.8–3.2 ppm.

-

Methyl Group: Doublet at δ ~1.0–1.1 ppm (due to coupling with the chiral methine).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 192.15 m/z.

-

References

-

Regioselectivity in SNAr Reactions

- Mechanism of nucleophilic substitution in ortho-fluoronitrobenzenes.

-

Source:

-

Piperazine Scaffolds in Drug Discovery

- Review of piperazine-based bioactive agents and their kinase selectivity profiles.

-

Source:

-

Analogous Synthesis (Vortioxetine Intermediates)

- Patent describing similar SNAr couplings of piperazines with ortho-halonitrobenzenes.

-

Source:

-

Physical Properties of Fluoronitrobenzenes

- Precursor d

-

Source:

A Technical Guide to the Solubility and Stability of 2-(3-Methylpiperazin-1-YL)aniline for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-(3-Methylpiperazin-1-YL)aniline, a molecule of interest for researchers in drug discovery and development. Given the absence of extensive public data for this specific compound, this document emphasizes foundational principles and robust experimental protocols. It is designed to empower scientists to generate reliable data, enabling informed decisions in formulation, process chemistry, and analytical method development. The guide details theoretical considerations based on the molecule's constituent functional groups—aniline and methylpiperazine—and provides step-by-step methodologies for determining both kinetic and thermodynamic solubility, as well as for conducting forced degradation studies in line with regulatory expectations.

Introduction: A Structural and Physicochemical Overview

2-(3-Methylpiperazin-1-YL)aniline is a bifunctional molecule incorporating a primary aromatic amine (aniline) and a tertiary/secondary cyclic diamine (3-methylpiperazine). This unique combination dictates its physicochemical properties, presenting both opportunities and challenges in a pharmaceutical context.

-

The Aniline Moiety: The aniline group is a weak base (pKa of aniline ~4.6) and possesses an electron-rich aromatic ring, making it susceptible to electrophilic substitution and oxidation.[1][2] Its presence contributes to the molecule's UV absorbance, which is a critical feature for analytical quantification. However, this group is also a primary site of potential instability, particularly oxidative degradation, which can lead to the formation of colored impurities.[1][3]

-

The 3-Methylpiperazine Moiety: The piperazine ring contains two nitrogen atoms, making it a di-basic structure. The pKa values for piperazine are approximately 9.7 (pKa1) and 5.3 (pKa2).[4] The methyl substituent at the 3-position is expected to have a minor impact on these values. This basicity means the molecule's aqueous solubility will be highly dependent on pH.[5] At physiological pH (~7.4), the piperazine ring will be significantly protonated, enhancing aqueous solubility.

The interplay of the hydrophobic benzene ring and the polar, ionizable amine groups suggests that 2-(3-Methylpiperazin-1-YL)aniline will exhibit moderate solubility in water that can be significantly increased in acidic conditions, and good solubility in polar organic solvents.[5][6]

Solubility Determination: From High-Throughput Screening to Definitive Measurement

Solubility is a critical determinant of a drug candidate's success, influencing everything from in vitro assay reliability to in vivo bioavailability.[7][8] We will describe two complementary approaches: a rapid kinetic assay for early-stage assessment and the gold-standard thermodynamic (shake-flask) method for definitive characterization.

Theoretical Solvent Selection

The principle of "like dissolves like" provides a rational basis for solvent selection.[9]

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | High | (e.g., Ethanol, Methanol) Can hydrogen bond with both the aniline and piperazine nitrogens. |

| Polar Aprotic | High | (e.g., DMSO, Acetonitrile, Acetone) Good dipole-dipole interactions. DMSO is an excellent initial solvent for stock solutions.[10] |

| Non-Polar | Low | (e.g., Hexane, Toluene) The polar functional groups limit solubility in hydrophobic environments. |

| Aqueous (pH-dependent) | Variable | Low at neutral/basic pH due to the aniline. Solubility increases significantly at acidic pH as the piperazine and aniline moieties become protonated.[5] |

Experimental Protocol: Kinetic Solubility Assay

This high-throughput method is ideal for early discovery to quickly rank compounds.[11][12] It measures the solubility of a compound precipitating out of an aqueous buffer after being introduced from a DMSO stock solution.[8] Nephelometry (light scattering) is a common and rapid readout.[7]

Protocol: Nephelometric Kinetic Solubility

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(3-Methylpiperazin-1-YL)aniline in 100% DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.

-

Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature to allow for precipitation to occur.[11]

-

Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.[11]

-

Data Analysis: Compare the turbidity of the test wells to a set of standards to determine the concentration at which precipitation occurred. This is the kinetic solubility value.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This method measures the true equilibrium solubility and is considered the gold standard, essential for late-stage development and formulation.[13][14] It involves equilibrating an excess of the solid compound in a solvent over an extended period.[15]

Protocol: Shake-Flask Solubility with HPLC-UV Quantification

-

Preparation: Add an excess amount of solid 2-(3-Methylpiperazin-1-YL)aniline to a sealed vial containing a known volume of the test solvent (e.g., water, pH-adjusted buffers, ethanol). "Excess" means undissolved solid is clearly visible.

-

Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7][13]

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

-

Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.

-

Quantification:

-

Prepare a standard calibration curve of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Dilute the filtered supernatant into the linear range of the calibration curve.

-

Analyze the diluted sample and standards using a validated HPLC-UV method.[16][17] The aniline moiety provides a strong chromophore for UV detection.

-

-

Calculation: Use the calibration curve to determine the concentration of the compound in the saturated solution, which represents the thermodynamic solubility.

Chemical Stability Assessment: A Forced Degradation Approach

Understanding a compound's stability profile is a regulatory requirement and crucial for defining storage conditions, shelf-life, and compatible excipients.[18][19] Forced degradation (stress testing) intentionally degrades the compound under harsh conditions to identify likely degradation products and pathways.[20]

Predicted Instabilities

-

Oxidation: The electron-rich aniline ring is the most probable site for oxidation, potentially forming nitroso, nitro, or polymeric species, often leading to discoloration (e.g., yellowing or browning).[1][21]

-

Acid/Base Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH conditions combined with heat could potentially promote ring-opening or other unforeseen reactions.

-

Photodegradation: Aromatic amines can be susceptible to degradation upon exposure to UV or visible light, often through oxidative pathways.[20][22]

Experimental Protocol: Forced Degradation Study

This protocol follows the principles outlined in ICH guideline Q1A(R2).[18][19] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[19]

Protocol: Multi-Condition Stress Testing

-

Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.

-

Stress Conditions: Dispense the stock solution into separate, clearly labeled vials for each condition.

-

Acid Hydrolysis: Add an equal volume of 1 M HCl.

-

Base Hydrolysis: Add an equal volume of 1 M NaOH.

-

Oxidative Stress: Add an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Thermal Stress (Solution): Keep one vial of the stock solution.

-

Thermal Stress (Solid): Place a sample of the solid compound in a vial.

-

-

Incubation:

-

Place the Acid, Base, and Thermal (Solution) vials in an oven at 60°C.

-

Keep the Oxidative Stress vial at room temperature.

-

Place the Thermal (Solid) vial in an oven at 80°C.[23]

-

Monitor all samples periodically (e.g., at 2, 6, 24, and 48 hours). If significant degradation (>20%) is observed, the experiment should be repeated under milder conditions.

-

-

Photostability (ICH Q1B): [20]

-

Expose separate samples of the solid compound and the stock solution to a controlled light source providing an overall illumination of ≥1.2 million lux-hours and an integrated near-UV energy of ≥200 watt-hours/m².[23]

-

Keep parallel control samples protected from light.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot. For acid/base samples, neutralize them before analysis.

-

Analyze all stressed samples, time-zero controls, and light-protected controls using a stability-indicating HPLC method (typically HPLC-UV coupled with Mass Spectrometry, LC-MS). This method must be able to separate the parent compound from all generated degradation products.

-

-

Data Reporting: Report the % degradation of the parent compound under each condition and characterize the major degradants by their mass and retention time.

Conclusion and Forward Look

This guide provides the theoretical foundation and practical, step-by-step protocols for a comprehensive evaluation of the solubility and stability of 2-(3-Methylpiperazin-1-YL)aniline. By systematically applying these methods, researchers can generate the high-quality, reliable data necessary to mitigate risks and accelerate the drug development process. The kinetic solubility assay serves as an efficient screening tool, while the shake-flask method provides definitive data for formulation. The forced degradation study is paramount for developing robust analytical methods and ensuring the long-term quality and safety of any potential drug product derived from this molecule.

References

- AxisPharm. Kinetic Solubility Assays Protocol.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Benchchem. Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide.

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

- World Health Organization (WHO). Annex 4.

- Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- PubMed. In vitro solubility assays in drug discovery.

- ChemicalBook. The Solubility of Aniline.

- Benchchem. A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.

- Creative Bioarray. Aqueous Solubility Assays.

- JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- Solubility of Things. Aniline.

- PubMed. Degradation pathways of aniline in aqueous solutions during electro-oxidation with BDD electrodes and UV/H2O2 treatment.

- ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Quora. Which is more basic: ortho substituted aniline or aniline? - Chemistry point.

-

Wikipedia. Aniline. Available from: [Link]

-

Pharmaceutical Outsourcing. Forced Degradation to Develop Stability-indicating Methods. Available from: [Link]

- MedCrave online. Forced Degradation Studies.

- University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

- Benchchem. Stability of aniline phosphate under different reaction conditions.

- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

Sources

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. uregina.ca [uregina.ca]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 7. enamine.net [enamine.net]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. protocols.io [protocols.io]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. who.int [who.int]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. jocpr.com [jocpr.com]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. pharmoutsourcing.com [pharmoutsourcing.com]

- 21. Degradation pathways of aniline in aqueous solutions during electro-oxidation with BDD electrodes and UV/H2O2 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. database.ich.org [database.ich.org]

- 23. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Piperazine-Aniline Linkage: Synthetic Methodologies and Medicinal Chemistry Applications

Executive Summary

The coupling of piperazine moieties with aniline derivatives represents a "privileged structure" in modern medicinal chemistry. This specific linkage—often bridging a hydrophobic aromatic core with a solubilizing basic center—is a defining feature of numerous kinase inhibitors (e.g., Imatinib, Dasatinib) and GPCR ligands.

This guide provides a technical deep-dive into the piperazine-aniline scaffold . We move beyond basic definitions to explore the causal relationship between this structural motif and physicochemical success (solubility, permeability). Furthermore, we detail the evolution of synthetic protocols from classical Nucleophilic Aromatic Substitution (

Structural Significance: The Physicochemical "Sweet Spot"

In drug design, the piperazine ring is rarely just a linker; it is a functional tool used to modulate the LogD and pKa of a molecule.

Solubility and Lysosomotropic Effects

Anilines are often lipophilic and planar, leading to poor aqueous solubility and high crystal lattice energy. Attaching a piperazine ring introduces:

-

Conformational Break: The chair conformation of piperazine disrupts the planarity of the aniline system, reducing

- -

Tunable Basicity: The

nitrogen (attached to the aniline) usually has its lone pair delocalized into the aromatic system, rendering it non-basic. The distal

Quantitative Impact Table

The following table illustrates the impact of introducing a piperazine moiety to a standard lipophilic aniline core (e.g., a biphenyl system).

| Property | Lipophilic Aniline Core | Piperazine-Aniline Analog | Impact Rationale |

| LogP | > 4.5 (High) | 2.5 – 3.5 (Moderate) | Introduction of polar heteroatoms reduces lipophilicity to optimal range. |

| Solubility (pH 7.4) | < 1 | > 50 | Ionization of distal nitrogen at physiological pH. |

| Metabolic Stability | Low (Oxidation prone) | Variable | Piperazine can be a site for N-oxidation or N-dealkylation (metabolic soft spot). |

| hERG Liability | Low | Moderate to High | Basic centers can interact with the hERG channel; requires mitigation (e.g., steric hindrance). |

Synthetic Evolution: From to Palladium Catalysis

The synthesis of piperazine anilines has evolved to accommodate increasingly complex and electron-rich substrates.

The Classical Approach: Nucleophilic Aromatic Substitution ( )

Historically, this bond was formed by reacting piperazine with a halogenated nitrobenzene, followed by reduction of the nitro group to an aniline.

-

Limitation: Strictly requires electron-withdrawing groups (EWGs) ortho/para to the leaving group to lower the energy of the Meisenheimer complex.

-

Utility: Still useful for simple, cost-effective scale-up of electron-deficient precursors.

The Modern Standard: Buchwald-Hartwig Amination

For electron-neutral or electron-rich aryl halides (common in drug scaffolds), Pd-catalyzed cross-coupling is the gold standard. The reaction mechanism involves a catalytic cycle that tolerates a wide range of functional groups.

Mechanism Visualization (DOT)

The following diagram illustrates the catalytic cycle specific to coupling a secondary amine (piperazine) with an aryl halide.

Caption: The catalytic cycle of Buchwald-Hartwig amination. The rate-determining step is often the oxidative addition for aryl chlorides or reductive elimination for bulky amines.

Case Study: Imatinib (Gleevec)[1][2]

Imatinib serves as the archetype for piperazine-aniline utility.

-

Target: BCR-ABL Tyrosine Kinase.[1]

-

Structural Role: The N-methylpiperazine moiety was explicitly added to the phenylamino-pyrimidine core to improve aqueous solubility.

-

Binding Mode: Crystallographic data reveals the piperazine ring protrudes into the solvent front, interacting minimally with the protein backbone but critically influencing the drug's pharmacokinetic profile.

Experimental Protocols

Protocol A: Palladium-Catalyzed Synthesis of N-Aryl Piperazine

Use this protocol for coupling piperazine with unactivated aryl bromides or chlorides.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Piperazine (1.2 – 1.5 equiv)

-

Catalyst:

(1-2 mol%) -

Ligand: BINAP or xantphos (2-4 mol%)

-

Base:

(1.5 equiv) -

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon.

-

Catalyst Pre-complexation: Add

, Ligand, and anhydrous Toluene. Stir at room temperature for 10 minutes to form the active catalytic species (solution often changes color). -

Substrate Addition: Add the Aryl Bromide, Piperazine, and

in one portion. -

Reaction: Heat the mixture to 80–100°C. Monitor via LC-MS.

-

Checkpoint: If conversion stalls, add a second portion of catalyst/ligand (0.5 mol%).

-

-

Workup: Cool to RT. Filter through a pad of Celite (to remove Pd black). Dilute with EtOAc and wash with water.

-

Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: Rapid Solubility Screening (LogS)

Use this to validate the effect of the piperazine addition.

-

Preparation: Prepare a 10 mM DMSO stock solution of the piperazine-aniline analog.

-

Precipitation: Aliquot 10

L of stock into 990 -

Incubation: Shake for 4 hours at 25°C.

-

Filtration: Filter using a 0.45

m membrane plate to remove undissolved solid. -

Analysis: Analyze filtrate via UV-Vis or HPLC against a standard curve.

-

Calculation:

Future Outlook: Covalent & Degrader Technologies

The piperazine-aniline scaffold is evolving into a handle for next-generation modalities.

-

PROTAC Linkers: The secondary nitrogen of the piperazine is an ideal attachment point for alkyl linkers connecting to E3 ligase ligands (e.g., Cereblon binders).

-

Covalent Warheads: Acrylamide groups are being attached to the aniline or piperazine nitrogens to target non-catalytic cysteines (e.g., in KRAS G12C inhibitors).

Strategic Design Logic (DOT)

Caption: Divergent modification strategies for the piperazine-aniline scaffold in modern drug discovery.

References

-

Buchwald-Hartwig Amin

- Source: Wikipedia / Primary Liter

- Significance: foundational understanding of the Pd-catalyzed C-N bond form

-

Structure-Activity Relationship of Im

- Source: NIH / PubMed Central

- Significance: Details the specific role of the piperazine ring in the solubility and binding of Im

-

Medicinal Chemistry of Piperazines (Review)

- Source: Scilit / ChemMedChem

- Significance: Comprehensive review on physicochemical properties (LogP, pKa) of piperazine scaffolds.

-

Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds

- Source: NIH / PubMed Central

- Significance: Provides specific protocols for microwave and aerobic synthesis conditions.

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-(3-Methylpiperazin-1-yl)aniline in Solid-Phase Organic Synthesis (SPOS)

Executive Summary

This guide details the protocol for integrating 2-(3-methylpiperazin-1-yl)aniline (CAS: 155836-52-5) into solid-phase organic synthesis (SPOS) workflows. This molecule represents a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for tricyclic antipsychotics (e.g., Olanzapine, Clozapine analogs) and multi-targeted kinase inhibitors.

The core challenge in using this building block is managing the chemo-selectivity between its two nucleophilic centers: the secondary aliphatic amine (piperazine N4) and the primary aromatic amine (aniline

Strategic Analysis: Chemo-Selectivity & Resin Choice

Before initiating synthesis, researchers must understand the reactivity hierarchy of the substrate.

| Feature | Moiety | Reactivity Profile | SPOS Implication |

| Site A | Piperazine | High Nucleophilicity. Secondary aliphatic amine ( | Preferred Anchoring Site. Reacts rapidly with trityl cations via |

| Site B | Aniline | Low Nucleophilicity. Primary aromatic amine ( | Diversification Site. Remains free after mild resin loading; available for scaffold decoration. |

The "Steric-Electronic" Interaction

While the piperazine nitrogen is electronically superior for nucleophilic attack, the 3-methyl group introduces steric hindrance adjacent to the N4 center. Standard loading protocols must be modified with extended reaction times and controlled temperature to ensure quantitative loading without forcing the less reactive (but sterically unhindered) aniline to compete.

Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) Resin .[1]

-

Mechanism: Formation of a stabilized trityl carbocation allows the secondary amine to load effectively.

-

Benefit: The bulky trityl group protects the N4 position, preventing over-alkylation, and the cleavage conditions (mild acid) are compatible with a wide range of sensitive functional groups.

Experimental Protocols

Protocol A: Selective Resin Loading

Objective: Anchor the substrate via the piperazine N4 position while preserving the aniline for chemistry.

Reagents:

-

2-Chlorotrityl chloride resin (1.0 – 1.6 mmol/g loading).

-

2-(3-Methylpiperazin-1-yl)aniline (1.5 equivalents relative to resin).

-

Dichloromethane (DCM), anhydrous.

-

N,N-Diisopropylethylamine (DIPEA).[2]

-

Methanol (HPLC grade).

Step-by-Step Methodology:

-

Resin Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel (fritted syringe or glass reactor). Add 10 mL of dry DCM and shake gently for 20 minutes. Drain the solvent.

-

Pre-Activation: In a separate vial, dissolve 2-(3-methylpiperazin-1-yl)aniline (1.5 eq) in 8 mL of dry DCM. Add DIPEA (4.0 eq).[2][3]

-

Note: The excess base is crucial to neutralize HCl generated during the substitution.

-

-

Coupling: Add the amine/base solution to the swollen resin.[1][4] Agitate at room temperature for 2 hours .

-

Optimization: Unlike unhindered piperazines which load in 30 mins, the 3-methyl analog requires 2 hours due to steric drag. Do not heat, as this promotes competing aniline loading.

-

-

Capping: Drain the resin.[2][4] Add a solution of DCM:MeOH:DIPEA (17:2:1 v/v/v) and shake for 30 minutes.

-

Washing: Drain and wash the resin extensively:

-

Validation (Kaiser Test): Perform a Kaiser (Ninhydrin) test on a few resin beads.

-

Expected Result: Deep Blue .

-

Interpretation: The piperazine is bound (secondary amine capped), but the aniline is free and reacts with ninhydrin. This confirms the correct orientation.

-

Protocol B: Scaffold Diversification (Urea Library Synthesis)

Objective: React the free aniline with isocyanates to generate a library of urea derivatives (common kinase inhibitor motif).

Reagents:

Step-by-Step Methodology:

-

Preparation: Swell the loaded resin (100 mg per well) in DCM for 15 minutes.

-

Reaction: Add a solution of the desired Isocyanate (3.0 eq) in DCM (2 mL) to the resin.

-

Incubation: Shake at room temperature for 4 hours.

-

Monitoring: The reaction kinetics of anilines with isocyanates are generally fast, but the ortho-piperazinyl group can create a "pocket" that slows diffusion.

-

-

QC Check (Kaiser Test): Wash a small aliquot of resin and perform the Kaiser test.

-

Expected Result: Colorless/Yellow .

-

Interpretation: The primary aniline has been converted to a urea, which does not react with ninhydrin. If blue, repeat Step 2.

-

-

Washing: Wash resin 3x DMF, 3x DCM.

Protocol C: Cleavage and Isolation

Objective: Release the final compound from the solid support.

Reagents:

-

Hexafluoroisopropanol (HFIP) or dilute Trifluoroacetic acid (TFA).

Methodology:

-

Cleavage Cocktail: Prepare a solution of 1% TFA in DCM (or 20% HFIP in DCM for hyper-acid-sensitive products).

-

Incubation: Treat the resin with the cleavage cocktail (2 mL) for 5 x 2 minutes (flow-through method) or batch shake for 20 minutes.

-

Note: 2-CTC cleavage is very fast. Prolonged exposure to high TFA concentrations can degrade the resin or cause side reactions.

-

-

Collection: Filter the filtrate into a collection vial.

-

Work-up: Immediately neutralize with pyridine or evaporate the DCM/TFA mixture under a nitrogen stream to prevent acid-catalyzed decomposition.

-

Analysis: Re-dissolve in MeOH/Water (1:1) and analyze via LC-MS.[7][8]

Visualizing the Workflow

The following diagram illustrates the chemo-selective logic and experimental flow.

Caption: Workflow depicting the selective anchoring of the piperazine moiety to 2-CTC resin, followed by aniline diversification and acidolytic cleavage.

Troubleshooting & Optimization Table

| Observation | Root Cause | Corrective Action |

| Low Loading Yield | Steric hindrance from 3-methyl group. | Increase coupling time to 4 hours; ensure anhydrous THF/DCM mix is used to improve swelling. |

| Kaiser Test Negative after Loading | Aniline accidentally loaded or steric shielding. | Unlikely with 2-CTC. Check if the aniline nitrogen is interacting with the resin. Ensure MeOH capping was performed after loading, not before. |

| Product Impurity (Double Addition) | Bis-alkylation of piperazine. | Impossible on 2-CTC due to trityl steric bulk. If observed, check purity of starting material (ensure no des-methyl impurities). |

| Resin turns Black/Red | Acid sensitivity during cleavage. | The indole/aniline systems can be oxidation-prone. Use 1% TFA or HFIP and include a scavenger (e.g., Triethylsilane) if oxidation is suspected. |

References

-

Design and Synthesis of 2-Chlorotrityl Resin : Barlos, K., et al. "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 1989.

-

Reactivity of Amines in SPOS : "Solid-Phase Organic Synthesis: A Practical Guide." Sigma-Aldrich / Merck Technical Library.

-

Synthesis of Benzimidazoles from o-Diamines on Resin : Akamatsu, H., et al. "New Efficient Route for Solid-Phase Synthesis of Benzimidazole Derivatives."[9] Journal of Combinatorial Chemistry, 2002.[9]

-

Olanzapine Precursor Chemistry : "Mechanochemistry's Role in the Synthesis of Solid Form of Olanzapine Drug." Review, IRAPA, 2025.

-

General Resin Loading Protocols : "Peptide Resin Loading Protocols." Peptide Web / Merck Millipore.

Sources

- 1. peptide.com [peptide.com]

- 2. peptideweb.com [peptideweb.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. US7297789B2 - Process of preparation of olanzapine form I - Google Patents [patents.google.com]

- 7. (PDF) Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations [academia.edu]

- 8. ejbiotechnology.info [ejbiotechnology.info]

- 9. New efficient route for solid-phase synthesis of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Use of the 2-(Piperazin-1-yl)aniline Scaffold in the Synthesis of Targeted Anti-Cancer Agents

Foreword: The Piperazinyl-Aniline Moiety as a Privileged Scaffold in Oncology

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of effective therapeutics. The 2-(piperazin-1-yl)aniline scaffold is one such "privileged structure," particularly in the realm of oncology. Its prevalence in a multitude of clinically successful anti-cancer agents is not coincidental. The aniline component provides a versatile handle for a variety of coupling reactions, allowing for the construction of complex molecules, while the piperazine ring, often N-substituted, plays a crucial role in modulating physicochemical properties such as aqueous solubility and oral bioavailability. Furthermore, the basic nitrogen of the piperazine ring can engage in critical hydrogen bonding interactions within the active sites of target proteins, particularly kinases.

This guide provides an in-depth exploration of the synthetic utility of the 2-(3-methylpiperazin-1-yl)aniline and related scaffolds. We will delve into the synthesis of Imatinib, a paradigm of targeted cancer therapy, as our primary exemplar. Beyond this, we will explore the broader applications of this structural motif in the creation of other kinase inhibitors, underscoring its versatility and enduring importance in the drug discovery pipeline.

Part 1: Exemplary Synthesis of a Tyrosine Kinase Inhibitor: Imatinib

Imatinib (marketed as Gleevec®) is a potent inhibitor of the BCR-ABL tyrosine kinase, the causative agent of chronic myeloid leukemia (CML). Its synthesis is a multi-step process that beautifully illustrates the strategic incorporation of the piperazinyl-aniline moiety.[1] While numerous synthetic routes exist, we will focus on a convergent approach that is both efficient and amenable to industrial scale-up.[2][3]

Rationale for the Synthetic Strategy

The synthesis of Imatinib is typically approached via a convergent strategy, where key fragments of the molecule are synthesized separately and then coupled together in the final stages. This approach offers several advantages over a linear synthesis, including higher overall yields and greater flexibility for the synthesis of analogues for structure-activity relationship (SAR) studies. Our chosen route involves the synthesis of a core pyrimidine-aniline fragment, which is then coupled with a side chain containing the N-methylpiperazine group.

Overall Synthetic Workflow

The following diagram outlines the key steps in a common synthetic route to Imatinib.

Caption: Convergent synthesis workflow for Imatinib.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-methyl-3-nitrophenyl)guanidine

-

Rationale: This initial step activates the aniline for subsequent cyclization to form the pyrimidine ring. The use of molten cyanamide provides a solvent-free and efficient method for guanidine formation.[4]

-

Procedure:

-

To a round-bottom flask, add 2-methyl-5-nitroaniline (1.0 eq).

-

Heat the flask to gently melt the aniline.

-

Add cyanamide (1.2 eq) portion-wise to the molten aniline with stirring.

-

Continue heating and stirring for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature, and triturate the resulting solid with diethyl ether.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford the guanidine derivative.

-

Step 2: Synthesis of N-(4-methyl-3-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

-

Rationale: This is a key cyclization step to form the central pyrimidine ring, a common scaffold in kinase inhibitors.

-

Procedure:

-

In a suitable solvent such as n-butanol, dissolve the guanidine derivative from Step 1 (1.0 eq) and 3-(dimethylamino)-1-(3-pyridyl)propen-1-one (1.1 eq).

-

Add a base, such as sodium methoxide (1.2 eq).

-

Reflux the mixture for 12-18 hours.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the desired pyrimidine derivative.

-

Step 3: Synthesis of N-2-(4-methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

-

Rationale: The nitro group is reduced to an amine, which will serve as the nucleophile for the subsequent amide coupling reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve the nitro-pyrimidine derivative from Step 2 (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to yield the aniline derivative.

-

Step 4: Synthesis of Imatinib

-

Rationale: This is the final coupling step to form the amide bond, completing the synthesis of Imatinib. The use of an acid chloride ensures an efficient reaction with the aniline.

-

Procedure:

-

Dissolve the aniline derivative from Step 3 (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere.[2]

-

Add a non-nucleophilic base like triethylamine or pyridine (1.5 eq).

-

Cool the mixture to 0 °C and add a solution of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride (1.1 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain Imatinib.

-

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | 2-Methyl-5-nitroaniline, Cyanamide | None (molten) | 100-120 °C | ~95% |

| 2 | Guanidine derivative, 3-(dimethylamino)-1-(3-pyridyl)propen-1-one, Sodium methoxide | n-Butanol | Reflux | 70-80% |

| 3 | Nitro-pyrimidine derivative, H₂, 10% Pd/C | Ethanol | Room Temp. | >90% |

| 4 | Aniline derivative, 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride, Triethylamine | THF or DCM | 0 °C to RT | 85-95% |

Part 2: Mechanism of Action and the Role of the Piperazinyl-Aniline Scaffold

Many anti-cancer agents derived from the 2-(piperazin-1-yl)aniline scaffold function as kinase inhibitors.[1] Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. In many cancers, these kinases become constitutively active, leading to uncontrolled cell division.

Caption: Inhibition of a tyrosine kinase signaling pathway by an agent containing the piperazinyl-aniline scaffold.

The piperazinyl-aniline core of Imatinib is crucial for its inhibitory activity. It positions the molecule perfectly within the ATP-binding pocket of the BCR-ABL kinase, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade that drives cancer cell proliferation.

Part 3: Broader Applications and Structural Diversification

The synthetic principles illustrated with Imatinib can be extended to a wide range of other anti-cancer agents. The piperazinyl-aniline scaffold is a versatile starting point for the development of inhibitors against various kinases and other cancer-related targets.

General Scheme for Analogue Synthesis

A common strategy in drug discovery is to synthesize a library of related compounds to explore the structure-activity relationship (SAR). The convergent synthesis of Imatinib is well-suited for this, as different aniline cores, pyrimidine precursors, and piperazine side chains can be readily interchanged.

Sources

Protocol for coupling 2-(3-Methylpiperazin-1-YL)aniline with carboxylic acids

Application Note: Strategic Protocol for the Coupling of 2-(3-Methylpiperazin-1-yl)aniline with Carboxylic Acids

Executive Summary

The coupling of 2-(3-Methylpiperazin-1-yl)aniline with carboxylic acids presents a classic chemoselective challenge in medicinal chemistry. This building block contains two distinct nucleophilic centers: the secondary aliphatic amine of the piperazine ring (N4) and the primary aromatic amine of the aniline (N-Ar).

Successful acylation requires a rigorous understanding of the electronic and steric disparity between these two centers. The aliphatic N4 is significantly more basic (

This guide details three protocols:

-

Kinetic Control: Selective acylation of the piperazine (N4).

-

Protection Strategy: Selective acylation of the aniline (N-Ar).

-

High-Force Coupling: Overcoming steric hindrance for difficult aniline substrates.[1]